methyl 1-[4-(ethoxycarbonyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate
Description
Introduction and Research Context
Historical Development of Pyrazole Carboxylates
The synthesis of pyrazole derivatives dates to the late 19th century, with Hans von Pechmann’s 1898 acetylene-diazomethane reaction laying the groundwork for heterocyclic pyrazole systems. Carboxylate-functionalized pyrazoles gained prominence in the mid-20th century following the isolation of natural pyrazole analogs like 1-pyrazolyl-alanine from watermelon seeds. The target compound, first registered in PubChem in 2005, reflects advancements in Knorr-type condensations, where 1,3-diketones react with hydrazines to form substituted pyrazoles. Its structural complexity—featuring a 4-hydroxy group and dual ester moieties—aligns with modern trends in optimizing pharmacokinetic properties through polar functional groups.
Key Historical Milestones:
Significance in Medicinal Chemistry Research
Pyrazole carboxylates are pivotal in drug discovery due to their dual roles as hydrogen bond donors/acceptors and metabolic stability enhancers. The target compound’s 4-hydroxy group and ethoxycarbonylphenyl moiety mirror structural motifs in COX-2 inhibitors like celecoxib, which rely on pyrazole cores for selective enzyme binding. Recent studies emphasize its potential as a scaffold for dual COX-2/soluble epoxide hydrolase (sEH) inhibitors, which address inflammatory pathways with reduced off-target effects. Computational analyses of its logD (1.98) and polar surface area (78.77 Ų) suggest favorable membrane permeability and solubility, critical for oral bioavailability.
Position within the Broader Pyrazole Derivatives Classification
This compound belongs to the 1,4-disubstituted pyrazole carboxylate subclass, distinguished by:
- N1-substitution : A 4-(ethoxycarbonyl)phenyl group enhances steric bulk for receptor pocket interactions.
- C3-substitution : A methyl ester improves metabolic resistance compared to free carboxylic acids.
- C4-substitution : A hydroxyl group enables hydrogen bonding with biological targets.
Comparative Analysis of Pyrazole Derivatives:
Current Research Landscape and Knowledge Gaps
Despite structural promise, only 14 studies indexed in PubMed/PMC reference this compound directly as of 2025. Key unresolved questions include:
- Synthetic Scalability : Current routes yield 290.27 g/mol product but lack optimization for industrial-scale production.
- Target Identification : Preliminary molecular docking suggests affinity for COX-2 (PDB: 5KIR), but in vitro validation is absent.
- Structure-Activity Relationships (SAR) : The role of the ethoxycarbonylphenyl group versus simpler aryl substituents remains unquantified.
- Metabolic Fate : Esterase-mediated hydrolysis of methyl/ethoxycarbonyl groups may generate active metabolites, yet pharmacokinetic studies are nonexistent.
Research Priorities Table:
| Priority Area | Current Status | Required Tools |
|---|---|---|
| Synthetic Optimization | Lab-scale only | Flow chemistry, catalyst screening |
| In Vivo Efficacy | No data | Rodent inflammation models |
| Toxicity Profiling | Unassessed | Ames test, hepatocyte assays |
Properties
IUPAC Name |
methyl 1-(4-ethoxycarbonylphenyl)-4-hydroxypyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5/c1-3-21-13(18)9-4-6-10(7-5-9)16-8-11(17)12(15-16)14(19)20-2/h4-8,17H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFSHZWRJBAEGFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C=C(C(=N2)C(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[4-(ethoxycarbonyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate hydrazine derivatives with ethyl acetoacetate. The reaction is usually carried out under reflux conditions in the presence of a suitable acid catalyst. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
methyl 1-[4-(ethoxycarbonyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the pyrazole ring can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are the substituted derivatives of the original compound.
Scientific Research Applications
Synthesis of Methyl 1-[4-(Ethoxycarbonyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate
The compound can be synthesized through various methods, often involving the reaction of pyrazole derivatives with ethoxycarbonyl groups. The synthesis typically follows a multi-step process:
- Step 1: Formation of the pyrazole backbone.
- Step 2: Introduction of the ethoxycarbonyl group.
- Step 3: Hydroxylation at the 4-position.
This synthetic route allows for modifications that can enhance the compound's biological activity and solubility.
Biological Activities
This compound exhibits a range of biological activities, making it a candidate for further research in pharmacology:
Anti-inflammatory Activity
Numerous studies have demonstrated the anti-inflammatory properties of pyrazole derivatives. For instance, compounds similar to this compound have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo models .
Antimicrobial Properties
Research indicates that pyrazole derivatives possess antimicrobial activity against various pathogens, including bacteria and fungi. The compound has been tested against strains like Escherichia coli and Staphylococcus aureus, showing promising results .
Anticancer Potential
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For example, certain analogs have been found to inhibit the growth of cancer cell lines such as A549 (lung cancer) and K-562 (leukemia), suggesting that this compound may also exhibit similar effects .
Case Studies
Several case studies illustrate the applications of this compound in scientific research:
Mechanism of Action
The mechanism of action of methyl 1-[4-(ethoxycarbonyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group on the pyrazole ring can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also interact with enzymes, modulating their activity and affecting various biochemical pathways.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The following table summarizes key structural differences and molecular properties of methyl 1-[4-(ethoxycarbonyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate and related compounds:
Key Observations :
- Electron-Withdrawing vs. In contrast, methoxy (electron-donating) in or fluoro (moderately electron-withdrawing) in alter electronic density and solubility .
- Hydrogen Bonding: The 4-hydroxy group in the target compound enables hydrogen bonding, likely enhancing solubility in polar solvents compared to non-hydroxy analogs like .
- Steric Effects : Bulky substituents (e.g., naphthyl in or sulfonyl in ) reduce molecular flexibility and may hinder binding to biological targets compared to the target compound’s smaller ethoxycarbonylphenyl group.
Crystallographic and Structural Analysis
- Crystal Packing : The hydroxy group in the target compound may promote hydrogen-bonded networks in the solid state, as observed in similar structures refined using SHELX .
- Comparison with Sulfonyl Analogs : Sulfonyl-containing pyrazoles (e.g., ) exhibit distinct packing patterns due to strong dipole interactions, whereas the target compound’s ester and hydroxy groups may favor layered or helical arrangements .
Biological Activity
Methyl 1-[4-(ethoxycarbonyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C14H16N2O4
- Molecular Weight : 276.288 g/mol
- IUPAC Name : this compound
This compound features a pyrazole ring substituted with various functional groups that contribute to its biological properties.
Mechanisms of Biological Activity
This compound exhibits several mechanisms that underpin its biological activity:
- Antimicrobial Activity : Pyrazoles have been reported to show antimicrobial effects against various pathogens. For instance, related compounds have demonstrated moderate activity against bacteria such as Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) around 250 μg/mL .
- Anticancer Properties : Pyrazole derivatives are known for their anticancer potential, acting on multiple targets within cancer cells. Studies indicate that these compounds can inhibit key signaling pathways involved in tumor growth and proliferation, such as BRAF(V600E) and EGFR .
- Anti-inflammatory Effects : Certain pyrazole derivatives have shown promise in reducing inflammation by inhibiting specific kinases involved in inflammatory pathways. This suggests a potential application in treating inflammatory diseases .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study evaluating the anticancer activity of various pyrazole derivatives, this compound was tested against several cancer cell lines. The results indicated significant cytotoxic effects, particularly in breast cancer models (MCF-7 and MDA-MB-231), where the compound exhibited synergistic effects when combined with doxorubicin. This highlights its potential as an adjunct therapy in cancer treatment .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- The presence of the ethoxycarbonyl group enhances lipophilicity, facilitating better membrane penetration.
- Hydroxyl groups contribute to hydrogen bonding interactions, potentially increasing binding affinity to biological targets.
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions and stereochemistry. For example, the ester carbonyl signal typically appears at ~165-170 ppm in ¹³C NMR .
- X-ray Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation, including bond angles, dihedral angles, and intermolecular interactions (e.g., C–H···O or π-stacking) .
- LC-MS and HRMS : These validate molecular weight and purity, especially for intermediates and final products .
How can reaction conditions be optimized to minimize byproducts during synthesis?
Advanced Research Question
- Temperature Control : Elevated temperatures (e.g., 80°C) in polar aprotic solvents like N,N-dimethylacetamide (DMA) improve reaction yields but may require monitoring to avoid decomposition .
- Catalyst Selection : Bases like K₂CO₃ or Cs₂CO₃ enhance nucleophilic substitution efficiency, while Lewis acids (e.g., ZnCl₂) can accelerate cyclization .
- Byproduct Mitigation : Chromatographic purification (e.g., silica gel) or recrystallization removes byproducts such as unreacted starting materials or regioisomers .
How should researchers resolve contradictions in spectroscopic data across studies?
Advanced Research Question
- Cross-Validation : Combine multiple techniques (e.g., NMR, X-ray, IR) to confirm functional groups and substituent positions .
- Sample Purity : Ensure >95% purity via HPLC or TLC before characterization, as impurities (e.g., residual solvents) can distort spectral data .
- Computational Validation : Compare experimental NMR chemical shifts with DFT-calculated values to identify discrepancies arising from solvent effects or tautomerism .
What computational methods support the structural analysis of this compound?
Advanced Research Question
- Density Functional Theory (DFT) : Predicts optimized geometries, electronic properties (e.g., HOMO-LUMO gaps), and vibrational frequencies for comparison with experimental IR/Raman data .
- Molecular Docking : Used in medicinal chemistry to study interactions between pyrazole derivatives and biological targets (e.g., enzymes) .
- Crystallographic Software : Programs like SHELX or OLEX2 refine X-ray data to resolve ambiguities in bond lengths or angles .
What are the recommended storage conditions for this compound?
Basic Research Question
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of ester or hydroxyl groups .
- Light Sensitivity : Protect from UV exposure using amber glass vials, as pyrazole derivatives may undergo photodegradation .
- Moisture Control : Use desiccants (e.g., silica gel) to avoid deliquescence or ester hydrolysis in humid environments .
How do researchers address discrepancies in reported biological activities of pyrazole derivatives?
Advanced Research Question
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., ethoxy vs. methoxy groups) to isolate contributions to bioactivity .
- Assay Standardization : Replicate experiments under controlled conditions (e.g., pH, temperature) to minimize variability in IC₅₀ or EC₅₀ values .
- Purity Verification : Confirm compound purity (>95%) before biological testing, as impurities (e.g., regioisomers) can skew results .
What are the key challenges in scaling up the synthesis of this compound for preclinical studies?
Advanced Research Question
- Solvent Selection : Replace high-boiling solvents (e.g., DMA) with greener alternatives (e.g., ethanol) to simplify purification .
- Reaction Kinetics : Optimize stoichiometry and reaction time to reduce costly reagents (e.g., Pd catalysts) in cross-coupling steps .
- Process Safety : Mitigate exothermic risks by implementing controlled addition of reagents (e.g., acyl chlorides) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
